2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
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Overview
Description
2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 2,3-dimethoxybenzamide moiety linked to a 2-phenylimidazo[1,2-A]pyridine structure. Benzamides are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the multicomponent condensation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation.
Reduction: Typically involves the use of reducing agents like sodium borohydride (NaBH4) under mild conditions.
Substitution: Halogenation and subsequent nucleophilic substitution reactions are common, using reagents like N-bromosuccinimide (NBS) and potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridines and benzamides, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation . The compound’s antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
- Substituted Imidazo[1,2-A]pyridin-3-yl-Acetic Acids
- 2-Phenylimidazo[1,2-A]pyridines
Uniqueness
2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual functionality as both an antioxidant and antibacterial agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2,3-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-17-12-8-11-16(20(17)28-2)22(26)24-21-19(15-9-4-3-5-10-15)23-18-13-6-7-14-25(18)21/h3-14H,1-2H3,(H,24,26) |
InChI Key |
VABXWEBRXQUSPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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